6-bromo-N-(4-ethylphenyl)quinazolin-4-amine
Overview
Description
6-bromo-N-(4-ethylphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer, inflammation, and bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-ethylphenyl)quinazolin-4-amine typically involves the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form a brominated intermediate. This intermediate is then reacted with phenyl isothiocyanate in ethanol to obtain the final product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve phase-transfer catalysis and metal-mediated reactions. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(4-ethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield quinazoline amines .
Scientific Research Applications
6-bromo-N-(4-ethylphenyl)quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-ethylphenyl)quinazolin-4-amine involves the inhibition of specific molecular targets, such as enzymes and receptors, that play a crucial role in cell proliferation and survival. This compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a key player in the signaling pathways that regulate cell growth and division . By inhibiting EGFR, this compound can effectively reduce the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent targeting EGFR.
Gefitinib: Similar to erlotinib, it inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Afatinib: A broader spectrum EGFR inhibitor used in cancer therapy.
Uniqueness
6-bromo-N-(4-ethylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromo and ethylphenyl groups enhances its ability to interact with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
6-bromo-N-(4-ethylphenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-2-11-3-6-13(7-4-11)20-16-14-9-12(17)5-8-15(14)18-10-19-16/h3-10H,2H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDFABNNZWVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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